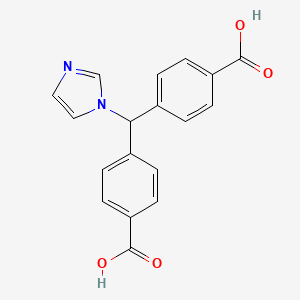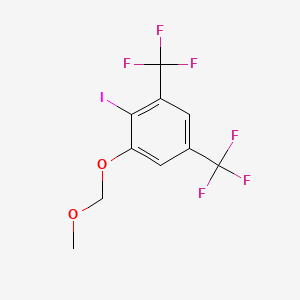
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is a complex organic compound characterized by the presence of iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The introduction of the methoxymethoxy group can be achieved through a reaction with methoxymethyl chloride in the presence of a base. The trifluoromethyl groups are usually introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired effects in medicinal and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-1,1,1-trifluoroethane
- 2-Iodo-4-methoxy-1-nitrobenzene
- 1,1,1-Trifluoro-2-iodoethane
Uniqueness
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the benzene ring makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H7F6IO2 |
|---|---|
Peso molecular |
400.06 g/mol |
Nombre IUPAC |
2-iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7F6IO2/c1-18-4-19-7-3-5(9(11,12)13)2-6(8(7)17)10(14,15)16/h2-3H,4H2,1H3 |
Clave InChI |
JFTJORVMSXLILF-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=CC(=C1I)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
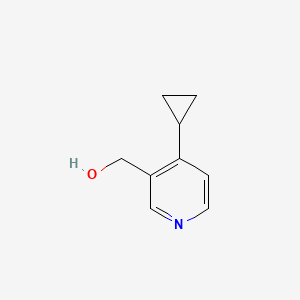
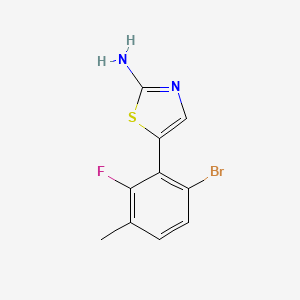
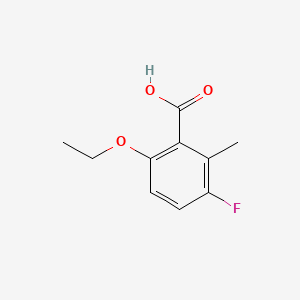
![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
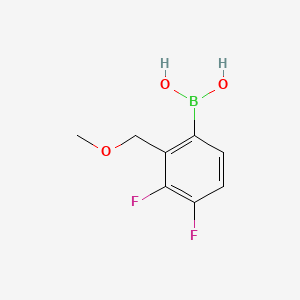
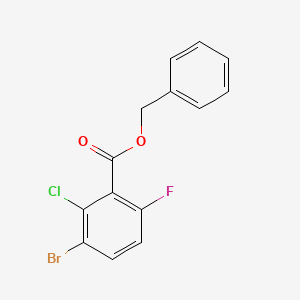
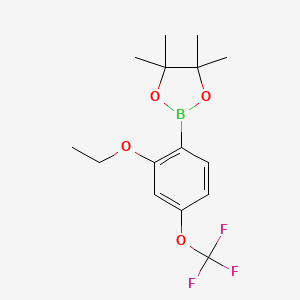
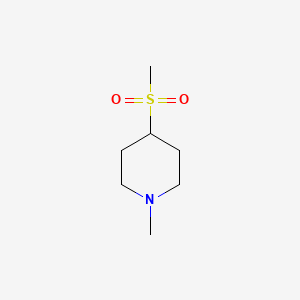
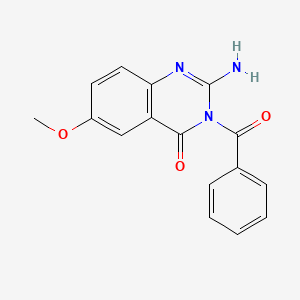
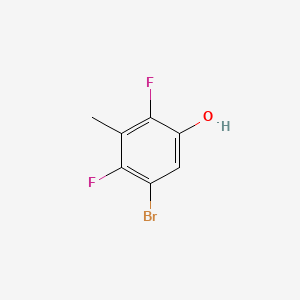
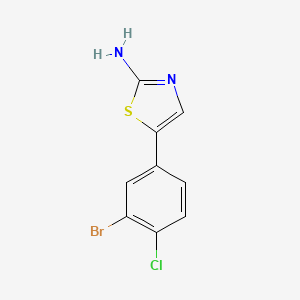
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
